3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide
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Description
3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H18FNO2S2 and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.07629933 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a synthetic organic compound with potential therapeutic applications. Its unique molecular structure, which includes a fluorine atom, a thiophene ring, and a sulfonamide group, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
Activity Type | Description |
---|---|
Anticancer Activity | Exhibits cytotoxic effects on various cancer cell lines, inducing apoptosis. |
Antimicrobial Activity | Potential effectiveness against bacterial strains, including resistant variants. |
Enzyme Inhibition | Inhibits key enzymes such as carbonic anhydrase and others involved in metabolism. |
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies using various cancer cell lines have shown that the compound induces apoptosis in a dose-dependent manner:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colorectal cancer).
- IC50 Values : The compound displayed IC50 values ranging from 0.65 µM to 2.41 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against several bacterial strains:
- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
- Results : The compound showed significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics.
Properties
IUPAC Name |
3-fluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S2/c17-13-5-3-6-14(11-13)22(19,20)18-12-16(8-1-2-9-16)15-7-4-10-21-15/h3-7,10-11,18H,1-2,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWYEJQMRMHKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.